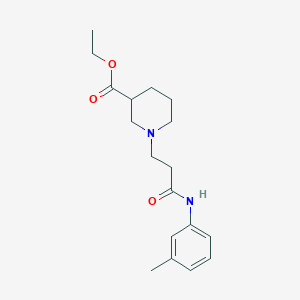
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide, also known as ALEPH-2, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the family of phenethylamines, which are known for their psychoactive properties. However, ALEPH-2 has not been found to have any significant psychoactive effects, making it a promising candidate for research purposes.
作用机制
The exact mechanism of action of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as an antagonist at the D2 receptor. This may explain its lack of psychoactive effects, as these receptors are typically involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
Studies have found that 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide can affect several biochemical and physiological processes in the body, including the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in lab experiments is its lack of psychoactive effects, which allows researchers to study its effects on the brain without confounding factors. However, its relatively low potency may limit its usefulness in some experiments, and its potential for off-target effects should be carefully considered.
未来方向
There are several potential future directions for research on 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide. One area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety, which are thought to involve dysfunction of the serotonin and dopamine systems. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more potent analogues of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide may allow for more precise manipulation of the serotonin and dopamine systems in the brain.
合成方法
The synthesis of 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This compound is then reduced to 2,5-dimethoxyphenethylamine, which is reacted with 1-azepanecarboxylic acid to form 3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide.
科学研究应用
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential use as a research tool in several areas, including neuroscience and pharmacology. It has been found to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for studying the mechanisms of action of these receptors.
属性
产品名称 |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-21-14-7-8-16(22-2)15(13-14)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
InChI 键 |
RJPIMXOJHIQLDO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)




![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)